molecular formula C21H22N2O4S B3407019 N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476626-49-0

N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B3407019
CAS No.: 476626-49-0
M. Wt: 398.5 g/mol
InChI Key: YTOGKJYSVRMJBN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves the following steps:

    Sulfamoylation: The attachment of the sulfonamide group to the benzamide structure.

    Diallylation: The addition of allyl groups to the nitrogen atoms of the sulfonamide.

Common reagents used in these reactions include acetic anhydride for acetylation, sulfonyl chlorides for sulfamoylation, and allyl halides for diallylation. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride could produce amines.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: As a probe for studying enzyme interactions and protein binding.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or as a stabilizer in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with signaling molecules. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known antimicrobial agent.

    N-(4-acetylphenyl)sulfonamide: A structurally similar compound with potential biological activity.

    N,N-diallylsulfamide: A compound with similar diallyl substitution.

Uniqueness

N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-14-23(15-5-2)28(26,27)20-12-8-18(9-13-20)21(25)22-19-10-6-17(7-11-19)16(3)24/h4-13H,1-2,14-15H2,3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOGKJYSVRMJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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